molecular formula C18H17N3O5S B3303037 N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 919671-55-9

N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B3303037
CAS No.: 919671-55-9
M. Wt: 387.4 g/mol
InChI Key: HSOJRXHBRSMEQT-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound that features a benzamide core with a thiazolidinone ring and a carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Attachment of the Benzamide Core: The thiazolidinone intermediate is then reacted with a benzoyl chloride derivative to form the benzamide core.

    Introduction of the Carbamoylphenyl Group: Finally, the benzamide intermediate is reacted with an isocyanate derivative to introduce the carbamoylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazolidinone ring and benzamide core are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide: Similar compounds include other benzamide derivatives and thiazolidinone-containing molecules.

Uniqueness

    Structural Features: The combination of a thiazolidinone ring with a benzamide core and a carbamoylphenyl group is unique and contributes to its distinct chemical and biological properties.

    Reactivity: Its reactivity profile, including oxidation, reduction, and substitution reactions, sets it apart from other similar compounds.

Biological Activity

N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 4 carbamoylphenyl 3 4 methyl 1 1 3 trioxo 1lambda6 2 thiazolidin 2 yl benzamide\text{N 4 carbamoylphenyl 3 4 methyl 1 1 3 trioxo 1lambda6 2 thiazolidin 2 yl benzamide}

Key Structural Features

  • Carbamoyl Group : Enhances solubility and bioavailability.
  • Thiazolidinone Ring : Known for various pharmacological activities including anti-inflammatory and antimicrobial properties.
  • Aromatic Systems : Contributes to the overall stability and interaction with biological targets.

Antidiabetic Properties

Recent studies have indicated that derivatives of thiazolidinone compounds exhibit significant antidiabetic activities. For instance, compounds synthesized from similar scaffolds have shown promising results in inhibiting alpha-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies demonstrated that certain derivatives had IC50 values significantly lower than the standard drug acarbose .

Antimicrobial Activity

Thiazolidinone derivatives have been reported to possess antimicrobial properties against various pathogens. For example, compounds in this class have displayed activity against Escherichia coli, Candida albicans, and Staphylococcus aureus. The mechanism often involves disruption of cell wall synthesis or inhibition of specific metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives has been well-documented. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This activity suggests their potential use in treating conditions characterized by inflammation .

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. For instance, some derivatives were evaluated for their activity against HepG2 (liver cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines using MTT assays. Compounds demonstrated varying degrees of cytotoxicity, indicating their potential as anticancer agents .

Case Study 1: Antidiabetic Activity

A study synthesized a series of thiazolidinone derivatives and tested their alpha-glucosidase inhibitory activity. Among the tested compounds, several showed IC50 values significantly lower than acarbose, suggesting enhanced efficacy as antidiabetic agents. The most active compound exhibited an IC50 value of 5.22 ± 0.14 μM .

Case Study 2: Antimicrobial Efficacy

In another investigation, a range of thiazolidinone derivatives was screened for antimicrobial activity against common pathogens. The results indicated that certain compounds exhibited strong inhibitory effects against both gram-positive and gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidiabeticInhibition of alpha-glucosidase
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryCOX enzyme inhibition
CytotoxicityInduction of apoptosis in cancer cells

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-11-10-27(25,26)21(18(11)24)15-4-2-3-13(9-15)17(23)20-14-7-5-12(6-8-14)16(19)22/h2-9,11H,10H2,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOJRXHBRSMEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
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N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
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N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
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N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
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N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Reactant of Route 6
N-(4-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

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